molecular formula C9H7N5O2S B14156548 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- CAS No. 73768-46-4

4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)-

Cat. No.: B14156548
CAS No.: 73768-46-4
M. Wt: 249.25 g/mol
InChI Key: PRCWVBDBAVJMLE-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 4 and a thioether linkage to a nitropyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- typically involves the reaction of 2-chloro-4-pyrimidinamine with 3-nitro-2-pyridinethiol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The thioether linkage can be modified through nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

    Condensation: The amino group on the pyrimidine ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, nucleophiles like alkyl halides, and condensation agents like acetic acid . Major products formed from these reactions include reduced amines, substituted thioethers, and Schiff bases.

Scientific Research Applications

4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cellular membranes in microorganisms. In cancer research, the compound may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- include other pyrimidine derivatives with thioether linkages and nitro groups. These compounds share similar chemical properties and biological activities but may differ in their specific reactivity and potency. Examples of similar compounds include:

The uniqueness of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

73768-46-4

Molecular Formula

C9H7N5O2S

Molecular Weight

249.25 g/mol

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylpyrimidin-4-amine

InChI

InChI=1S/C9H7N5O2S/c10-7-3-5-12-9(13-7)17-8-6(14(15)16)2-1-4-11-8/h1-5H,(H2,10,12,13)

InChI Key

PRCWVBDBAVJMLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC=CC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

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